Cytotoxicity vs. Bruceine D and Yadanziolide T
In a direct comparative study of isolated quassinoids from Brucea mollis, Yadanziolide B (compound 14) demonstrated cytotoxic activity with an IC50 range of 3.00–5.81 μM, comparable to Bruceine D (compound 13) and Yadanziolide T (compound 10) under the same assay conditions [1]. However, when compared across cell lines, Bruceine D exhibited much greater potency against H460 and A549 lung cancer cells (IC50 0.5 and 0.6 μM, respectively), while Yadanziolide B showed an IC50 of 3.8 μM against A549 cells . This 6.3- to 7.6-fold difference highlights that, despite similar pan-cytotoxic ranges, Yadanziolide B possesses a distinct selectivity profile that may favor certain cancer models over others [1].
| Evidence Dimension | Cytotoxicity (MTT assay, 48 h) |
|---|---|
| Target Compound Data | Yadanziolide B: IC50 3.00–5.81 μM (pan-cytotoxic range) [1]; A549 IC50 3.8 μM |
| Comparator Or Baseline | Bruceine D: IC50 3.00–5.81 μM (pan-cytotoxic range) [1]; A549 IC50 0.5–0.6 μM [2] |
| Quantified Difference | Against A549 cells, Bruceine D is 6.3–7.6× more potent than Yadanziolide B |
| Conditions | MTT assay against human cancer cell lines (A2780, A549, Bel-7402, HCT-8) [1]; A549 cells at 48 h [2] |
Why This Matters
Selecting Yadanziolide B over Bruceine D may be strategic for research models requiring moderate, tunable cytotoxicity rather than high-potency apoptosis induction.
- [1] Chen, H.; Bai, J.; Fang, Z.-F.; Yu, S.-S.; Ma, S.-G.; Xu, S.; Li, Y.; Qu, J.; Ren, J.-H.; Li, L. Indole Alkaloids and Quassinoids from the Stems of Brucea mollis. J. Nat. Prod. 2011, 74, 2438–2445. View Source
- [2] MedChemExpress. Bruceine D (HY-N2065) Biological Activity & Product Datasheet. View Source
